2-Amino-6-methylhept-2-en-4-one

Description

Classification and Structural Features of Amino-Enone Systems

Amino-enone systems are characterized by the presence of an amine group and a ketone conjugated with a carbon-carbon double bond. Their classification and reactivity are largely dictated by the relative positions of the amino and carbonyl groups.

The key distinction between α-amino-α,β-unsaturated ketones and their β-isomers, commonly known as enaminones, lies in the position of the amino group relative to the carbonyl group. In α-amino-α,β-unsaturated ketones, the amino group is attached to the α-carbon (the carbon adjacent to the carbonyl group). In contrast, β-amino-α,β-unsaturated ketones, or enaminones, have the amino group attached to the β-carbon of the α,β-unsaturated system. researchgate.netacs.org This seemingly subtle difference in structure leads to significant variations in their electronic properties and chemical reactivity. researchgate.netresearchgate.net

Enaminones are well-studied and versatile building blocks in organic synthesis, prized for their ambident nucleophilic and electrophilic nature. researchgate.netresearchgate.netacgpubs.org They are extensively used in the synthesis of a wide array of heterocyclic compounds. researchgate.netresearchgate.netacgpubs.org α-Amino-α,β-unsaturated ketones, while also valuable, present a different set of synthetic opportunities due to the direct attachment of the nitrogen atom to the α-position of the enone system.

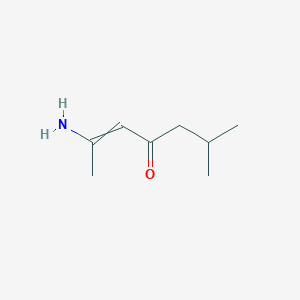

The structure of 2-Amino-6-methylhept-2-en-4-one features a heptene (B3026448) backbone with a ketone at position 4, an amino group at position 2, and a methyl group at position 6. The presence of the double bond between carbons 2 and 3 makes it an α,β-unsaturated ketone.

Isomerism: This compound can exhibit several forms of isomerism. Due to the double bond, E/Z (geometric) isomerism is possible, depending on the spatial arrangement of the substituents attached to the double bond. Tautomerism is another consideration, with the potential for keto-enol and imine-enamine tautomers. The specific isomeric form can influence the compound's reactivity and physical properties. The IUPAC name for a related, unaminated compound, (E)-6-methylhept-2-en-4-one, suggests the potential for a specific geometric isomer. nih.gov

Below is a table summarizing some of the key structural and computed properties of the parent compound, 6-methylhept-2-en-4-one (B14666666), which provides a foundational understanding for its aminated derivative.

| Property | Value |

| Molecular Formula | C8H14O |

| Molecular Weight | 126.20 g/mol |

| IUPAC Name | 6-methylhept-2-en-4-one |

| SMILES | CC=CC(=O)CC(C)C |

| InChIKey | VJQKJGLHKJYTQM-UHFFFAOYSA-N |

Data sourced from PubChem CID 54395514 for 6-methylhept-2-en-4-one. nih.gov

Academic Significance and Research Context in Contemporary Organic Synthesis.

α,β-Unsaturated carbonyl compounds, including enones, are fundamental building blocks in organic synthesis. fiveable.mewikipedia.orgfiveable.me The conjugation of the double bond with the carbonyl group creates a system with electrophilic sites at both the carbonyl carbon and the β-carbon, allowing for both 1,2- and 1,4-addition reactions. libretexts.org This dual reactivity makes them highly versatile intermediates for constructing complex molecular architectures. numberanalytics.com

The introduction of an amino group at the α-position, as in this compound, further functionalizes the molecule, opening up new avenues for synthetic transformations. These compounds can serve as precursors to various nitrogen-containing heterocycles and other complex organic molecules. The field of organic synthesis continually seeks novel and efficient methods to construct such molecules, and the study of amino-enone systems contributes to this endeavor. researchgate.netresearchgate.net While β-aminoketones are often synthesized via aza-Michael addition of amines to α,β-unsaturated ketones, the synthesis and reactivity of their α-amino counterparts are also of significant academic interest. rsc.orgorganic-chemistry.org The development of new synthetic routes to and applications for compounds like this compound is an active area of research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

865185-13-3 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

2-amino-6-methylhept-2-en-4-one |

InChI |

InChI=1S/C8H15NO/c1-6(2)4-8(10)5-7(3)9/h5-6H,4,9H2,1-3H3 |

InChI Key |

HUTKQWXEXNKQEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C=C(C)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 2 Amino 6 Methylhept 2 En 4 One and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, and it is particularly insightful for characterizing the conjugated system of β-enaminones. researchgate.net Analysis of ¹H, ¹³C, and other nuclei like ¹⁷O provides a comprehensive picture of the molecular connectivity and electronic environment.

The ¹H NMR spectrum of a β-enaminone like 2-Amino-6-methylhept-2-en-4-one is distinguished by characteristic signals that confirm its key structural features. The delocalization of electrons across the N-C=C-C=O system significantly influences the chemical shifts of the vinylic and amine protons.

In analogous vinylogous amides, the ethylenic protons (CH=CH) typically appear as doublets, with their chemical shifts providing information about the electronic environment. psu.edu For instance, in a related compound, 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, the ethylenic protons are observed at δ 5.80 and δ 7.69 ppm. psu.edu The proton on the carbon alpha to the carbonyl group (C-3 proton in the target molecule) is expected to be significantly deshielded due to the electron-withdrawing effect of the carbonyl group and the conjugation. The N-H protons of the primary amino group in this compound would likely appear as a broad signal, and its chemical shift can be influenced by solvent and concentration due to hydrogen bonding. In many enaminones, strong intramolecular hydrogen bonding between the N-H and the carbonyl oxygen can shift this proton signal significantly downfield.

The signals for the methylheptyl portion of the molecule would appear in the aliphatic region of the spectrum. The isobutyl group attached to the carbonyl would show a doublet for the two methyl groups (C-7 position), a multiplet for the methine proton (C-6), and a doublet for the methylene (B1212753) protons (C-5), similar to the pattern seen in the parent ketone, 6-methyl-5-hepten-2-one. chemicalbook.com The methyl group at the C-2 position would appear as a singlet in the vinylic methyl region.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound (Predicted values based on general principles and data from analogous compounds)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| C(7)-H (2 x CH₃) | ~0.9 | Doublet |

| C(6)-H | ~2.1 | Multiplet |

| C(5)-H₂ | ~2.3 | Doublet |

| C(3)-H | ~5.1-5.8 | Singlet |

| C(2)-CH₃ | ~1.9-2.2 | Singlet |

| N-H₂ | Variable (broad) | Singlet (broad) |

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton. In β-enaminones, the carbonyl carbon is highly deshielded, typically appearing in the range of δ 175-195 ppm. psu.edu The vinylic carbons (C-2 and C-3) are also characteristic. The carbon atom β to the carbonyl group (C-2, bearing the amino group) is significantly shielded due to the electron-donating resonance effect of the nitrogen atom, while the α-carbon (C-3) is deshielded. For example, in 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, the vinylic carbons appear at δ 91.42 (=CH) and δ 153.56 (CH=). psu.edu

The remaining carbons of the 6-methylheptyl group would have chemical shifts consistent with aliphatic chains. Data for the related ketone, 6-methyl-2-hepten-4-one, can provide a reference for the isobutyl fragment. nih.gov The methyl carbon attached to the double bond (C-2) would also be observable in the typical range for vinylic methyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values based on general principles and data from analogous compounds)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-4 (C=O) | 190-198 |

| C-2 (C-NH₂) | 155-165 |

| C-3 (=CH) | 90-100 |

| C-5 (CH₂) | 45-55 |

| C-6 (CH) | 24-28 |

| C-7 (2 x CH₃) | 21-24 |

| C(2)-CH₃ | 15-20 |

While ¹H and ¹³C NMR are standard, advanced techniques like ¹⁷O NMR offer deeper insights, particularly into the electronic structure of the carbonyl group and hydrogen bonding. researchgate.netnih.gov Oxygen-17 NMR is a sensitive probe for the local environment of oxygen atoms. koreascience.kr In enaminones and related systems, the chemical shift of the carbonyl oxygen is highly dependent on the degree of intramolecular hydrogen bonding. mdpi.com

Studies on various enaminones have shown that the ¹⁷O NMR signal of the carbonyl oxygen is shielded (shifted to a lower ppm value) when it participates in strong intramolecular hydrogen bonding with the N-H group. mdpi.com The magnitude of this shielding effect correlates with the strength of the hydrogen bond, which in turn is influenced by the electronic properties of the substituents on the nitrogen atom. mdpi.com For this compound, the presence of a primary amine allows for strong N-H···O=C hydrogen bonding, which would be detectable by a characteristic upfield shift in its ¹⁷O NMR spectrum compared to a non-hydrogen-bonded ketone. This technique provides direct evidence for the existence and strength of the intramolecular hydrogen bond that stabilizes the planar, conjugated structure of the molecule. mdpi.comresearchgate.net

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the characteristic functional groups within a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound would be dominated by absorptions corresponding to the key functional groups in its structure. The extensive electron delocalization and intramolecular hydrogen bonding in the O=C-C=C-N system significantly affect the vibrational frequencies of the C=O and C=C bonds.

Typically, an α,β-unsaturated ketone shows a C=O stretching frequency around 1685-1665 cm⁻¹. In β-enaminones, this band is shifted to a lower frequency, often appearing in the 1655-1590 cm⁻¹ region, due to the resonance donation from the amino group and participation in hydrogen bonding, which weakens the C=O double bond character. psu.edu This significant shift is a hallmark of the enaminone system. Other key bands include the N-H stretching vibrations, typically appearing as one or two bands in the 3500-3200 cm⁻¹ region, and the C=C stretching vibration, which is often coupled with the C=O vibration and appears in the 1600-1540 cm⁻¹ range. The spectrum of 2-amino-4-methylthiazole, an analog containing a similar amino-ene motif, shows characteristic bands that can be used for comparison. mdpi.com

Table 3: Characteristic FT-IR Bands for β-Enaminones (Based on data from analogous compounds psu.edu)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3500-3200 | Often broad due to hydrogen bonding |

| C-H Stretch (sp²) | 3100-3000 | Vinylic C-H |

| C-H Stretch (sp³) | 3000-2850 | Aliphatic C-H |

| C=O Stretch | 1655-1590 | Lowered frequency due to conjugation and H-bonding |

| C=C Stretch | 1600-1540 | Coupled with C=O, part of the vinylogous amide system |

| N-H Bend | 1640-1550 | May overlap with C=C/C=O region |

Raman spectroscopy provides complementary information to FT-IR, as it relies on changes in polarizability during a vibration rather than changes in the dipole moment. Strong Raman signals are often observed for symmetric, non-polar bonds, making it particularly useful for studying the C=C double bond in the conjugated system of enaminones.

The C=C stretching vibration in the conjugated system of this compound would be expected to give a strong band in the Raman spectrum, likely in the 1600-1550 cm⁻¹ region. researchgate.net The C=O stretch would also be visible, though its intensity can vary. Because of the high degree of conjugation and potential for resonance, the entire enaminone backbone can lead to intense Raman scattering. Comparing the FT-IR and Raman spectra helps to unambiguously assign the vibrational modes, as vibrations that are weak in IR may be strong in Raman, and vice-versa. This complementary nature is crucial for a complete vibrational analysis of the molecule's structure. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

A key analog for understanding the mass spectrometry of this compound is 4-Amino-3-penten-2-one. The National Institute of Standards and Technology (NIST) WebBook provides an entry for this compound, indicating the availability of its electron ionization mass spectrum. nist.govnist.govnist.gov The fragmentation of such compounds is typically governed by the presence of the amine and ketone functional groups.

The primary fragmentation pathway anticipated for aliphatic amines and ketones is α-cleavage. acs.org In the context of this compound, this would involve the cleavage of the C-C bonds adjacent to the nitrogen atom and the carbonyl group. The presence of an odd number of nitrogen atoms in the molecule dictates that it will have an odd nominal molecular weight, a key diagnostic feature in mass spectrometry. acs.org

Another significant fragmentation process for carbonyl compounds is the McLafferty rearrangement. This intramolecular rearrangement involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by cleavage of the α-β carbon-carbon bond. pressbooks.pub For this compound, this rearrangement could lead to the formation of a neutral alkene and a charged enol-containing fragment.

The fragmentation pattern of a closely related analog, (z)-4-((4'-amino-[1,1'-biphenyl]-4-yl)amino)pent-3-en-2-one, has been reported, and its mass data matched the calculated values, confirming the structural assignment. While the aromatic substituent in this analog will influence the fragmentation, the fundamental cleavage patterns of the acyclic β-enaminone core provide valuable comparative data.

Table 1: Predicted Major Fragmentation Pathways for this compound

| Fragmentation Type | Proposed Fragment Ion | m/z |

| Molecular Ion | [C₈H₁₅NO]⁺ | 141 |

| α-Cleavage (loss of isobutyl radical) | [CH₃-C(NH₂)=CH-CO]⁺ | 84 |

| α-Cleavage (loss of methyl radical) | [C(NH₂)=CH-CO-CH₂-CH(CH₃)₂]⁺ | 126 |

| McLafferty Rearrangement | [CH₃-C(OH)=CH-C(NH₂)=CH₂]⁺ | 99 |

Note: The m/z values are predicted based on the structure of this compound and established fragmentation patterns of analogous compounds.

X-Ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, the analysis of acyclic β-enaminone analogs offers significant insights into its likely solid-state conformation.

Studies on N-substituted acyclic β-enaminones have revealed key structural features. For instance, the crystal structure of novel β-enaminocarboxamide derivatives has been determined, confirming the presence of intramolecular hydrogen bonds. researchgate.net Similarly, the X-ray structure of (E)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one and its piperazinyl analog have been elucidated, providing precise measurements of the enaminone backbone. mdpi.com In these structures, the enaminone moiety adopts a planar conformation, stabilized by electron delocalization.

A crucial aspect of β-enaminone structures is the presence of a strong intramolecular hydrogen bond between the amino proton and the carbonyl oxygen, which favors the Z-isomer and a planar six-membered ring-like conformation. The existence of such a hydrogen bond has been confirmed by X-ray analysis in various β-enaminone derivatives. researchgate.netnih.gov

Table 2: Typical Bond Lengths and Angles in Acyclic β-Enaminone Analogs

| Bond/Angle | Typical Value | Reference |

| C=C | 1.37 - 1.40 Å | mdpi.com |

| C-N | 1.32 - 1.35 Å | mdpi.com |

| C-C(O) | 1.45 - 1.48 Å | mdpi.com |

| C=O | 1.23 - 1.26 Å | mdpi.com |

| C-C-N Angle | 120 - 125° | mdpi.com |

| C-C-C(O) Angle | 118 - 122° | mdpi.com |

Note: These values are derived from published crystal structures of N-substituted acyclic β-enaminones and serve as a reference for the expected geometry of this compound.

Stereochemical and Conformational Analysis (e.g., E/Z Isomerism and Solvent Effects)

The stereochemistry and conformational flexibility of β-enaminones are critical to their chemical behavior. The presence of the C=C double bond in this compound gives rise to the possibility of E/Z isomerism.

The predominant isomer in acyclic β-enaminones is typically the Z-isomer, stabilized by the formation of a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen. This interaction creates a pseudo-six-membered ring, leading to a planar and more stable conformation. NMR studies on various acyclic β-enaminones have confirmed the prevalence of the Z-isomer in solution. nih.gov

The ratio of E and Z isomers can be influenced by the solvent. For example, studies on certain enaminones have shown that the E/Z ratio can change with the polarity of the solvent. In some cases, the use of a polar solvent like DMSO-d6 can induce isomerization.

Table 3: Factors Influencing Stereochemistry and Conformation

| Factor | Influence |

| Intramolecular Hydrogen Bonding | Strongly favors the Z-isomer and a planar conformation of the enaminone backbone. |

| Solvent Polarity | Can affect the equilibrium between E and Z isomers. |

| Steric Hindrance | Influences the conformational preferences of the alkyl substituents. |

Reaction Mechanisms and Reactivity Patterns of 2 Amino 6 Methylhept 2 En 4 One

Dual Reactivity: Nucleophilic and Electrophilic Sites within the Amino-Enone Framework

The 2-Amino-6-methylhept-2-en-4-one molecule possesses both nucleophilic and electrophilic characteristics due to the electronic delocalization across the amino-enone system. The lone pair of electrons on the nitrogen atom participates in resonance with the α,β-unsaturated ketone, a phenomenon that defines it as a vinylogous amide. lsu.edu This delocalization increases the electron density at the carbonyl oxygen and the α-carbon, rendering these sites nucleophilic.

Conversely, the β-carbon of the enone system becomes electron-deficient and, therefore, electrophilic. libretexts.org This electronic distribution allows this compound to react with both electrophiles (at the α-carbon or oxygen) and nucleophiles (at the β-carbon), giving it a dual reactivity profile that is crucial for its synthetic utility. youtube.com

Theoretical Frameworks for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules like this compound. wikipedia.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

For a vinylogous amide, the HOMO is generally characterized by significant orbital coefficients on the nitrogen atom and the α-carbon. This indicates that these sites are the most likely to act as nucleophiles, donating electron density in a reaction. youtube.comlibretexts.org In contrast, the LUMO typically has a large coefficient on the β-carbon, identifying it as the primary electrophilic site susceptible to attack by a nucleophile. youtube.comyoutube.com FMO analysis, therefore, rationalizes the observed dual reactivity, providing a theoretical basis for predicting how this compound will interact with other reagents. wikipedia.orgwpmucdn.com

Addition Reactions

The electrophilic nature of the β-carbon makes this compound and related β-amino α,β-unsaturated ketones susceptible to addition reactions, particularly conjugate additions.

Conjugate addition, also known as Michael addition, is a characteristic reaction for α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In this process, a nucleophile attacks the electrophilic β-carbon, leading to a 1,4-adduct. This type of reaction is highly valuable for forming new chemical bonds in a controlled manner. wikipedia.org For β-amino enones, this reaction pathway is a cornerstone of their synthetic applications. nih.gov

The formation of new carbon-carbon bonds via conjugate addition is a key transformation in organic synthesis. Organometallic reagents, particularly organocuprates (Gilman reagents), are highly effective for this purpose. numberanalytics.comchemistrysteps.com Unlike more reactive organolithium or Grignard reagents that tend to attack the carbonyl carbon (1,2-addition), organocuprates preferentially add to the β-carbon of α,β-unsaturated ketones in a 1,4-fashion. libretexts.orgwikipedia.orgmasterorganicchemistry.com This reaction allows for the introduction of a wide variety of alkyl and aryl groups at the β-position of the amino-enone framework. The reaction proceeds through the formation of an enolate intermediate, which is then protonated to yield the final product. chemistrysteps.com

Table 1: Examples of Organocuprate Additions to α,β-Unsaturated Ketones

| Enone Substrate | Organocuprate Reagent | Product | Reference |

|---|---|---|---|

| Cyclohexenone | (CH₃)₂CuLi | 3-Methylcyclohexanone | chemistrysteps.com |

This table presents generalized examples of organocuprate additions to demonstrate the reaction pattern.

The conjugate addition of nitrogen-based nucleophiles to β-amino α,β-unsaturated ketones, a process often termed an aza-Michael reaction, is a direct method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for synthesizing β-amino carbonyl compounds and 1,3-diamines, which are important structural motifs in many biologically active molecules and pharmaceutical compounds. nih.govrsc.org A variety of nitrogen nucleophiles, including primary and secondary amines, can be employed in this reaction, often catalyzed by Lewis acids or other promoters to enhance reactivity and yield. organic-chemistry.orgrsc.org

Table 2: Examples of Aza-Michael Additions to α,β-Unsaturated Carbonyls

| α,β-Unsaturated Carbonyl | Amine Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Generic Enone | Primary/Secondary Amine | Ceric ammonium (B1175870) nitrate (B79036) / H₂O | β-Amino Ketone | organic-chemistry.org |

| Generic Enone | Primary/Secondary Amine | Silicon tetrachloride / Solvent-free | β-Amino Ketone | organic-chemistry.org |

This table illustrates common conditions for the aza-Michael reaction, leading to the formation of β-amino ketones.

1,2-Additions to the Carbonyl Moiety

The carbonyl group in this compound, like in other ketones, is susceptible to nucleophilic attack. This results in a 1,2-addition, where the nucleophile adds to the carbonyl carbon, and the oxygen atom is subsequently protonated to form an alcohol.

Strongly basic organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are known to favor 1,2-addition over conjugate (1,4) addition to α,β-unsaturated ketones. stackexchange.comorganic-chemistry.orglibretexts.orglibretexts.orgmasterorganicchemistry.comlibretexts.orgchadsprep.com This preference is due to the hard nature of these nucleophiles, which leads to a rapid and irreversible attack at the hard electrophilic center of the carbonyl carbon under kinetic control. libretexts.orglibretexts.org For instance, the reaction of a Grignard reagent with an enone typically yields a tertiary alcohol with the carbon-carbon double bond remaining intact. stackexchange.com

The general mechanism involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic carbonyl carbon. This breaks the C=O π-bond and forms a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.

Table 1: Examples of 1,2-Addition Reactions to β-Enaminones with Organometallic Reagents

| Reagent | Substrate (β-Enaminone) | Product | Reference |

| Phenylmagnesium bromide | α-Benzylidene-γ-phenyl-Δβ,γ-butenolide | α-Benzhydryl-γ-phenyl-Δβ,γ-butenolide | researchgate.net |

| Grignard Reagents | Pyridine (B92270) N-oxides | 2-Substituted Pyridines | organic-chemistry.org |

Cyclization and Annulation Processes

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through cyclization and annulation reactions. rsc.orgnih.gov The enamine moiety can act as a nucleophile, while the carbonyl group can act as an electrophile, allowing for intramolecular reactions or reactions with external reagents to form rings.

β-Enaminones are widely recognized as versatile building blocks for the synthesis of a variety of nitrogen-containing heterocyclic scaffolds, including pyridines, pyrimidines, and pyrroles. nih.govresearchgate.netresearchgate.nettandfonline.com These syntheses often involve the reaction of the β-enaminone with a suitable binucleophile or an electrophile that can participate in a subsequent cyclization step.

Pyridines: Polysubstituted pyridines can be synthesized from β-enaminones through various strategies. One common method involves the [3+3] annulation with an enamine or enaminoester. organic-chemistry.org Another approach utilizes N-propargylic β-enaminones, which can be cyclized to pyridines in the presence of a copper catalyst. acs.orgnih.gov Furthermore, a one-pot reaction of β-enaminones with β-keto carbonyl compounds and ammonium acetate, catalyzed by ZnO nanoparticles, affords pyridine derivatives in high yields. thieme-connect.com

Pyrimidines: The synthesis of pyrimidines from β-enaminones can be achieved by reaction with amidinium salts or guanidine (B92328) hydrochloride. organic-chemistry.orgnih.gov For example, the condensation of a chalcone-derived β-enaminone with guanidine hydrochloride under basic conditions yields pyrimidine (B1678525) derivatives. nih.gov Additionally, the coupling of acid chlorides with terminal alkynes followed by the addition of amidinium salts to the resulting enaminone provides a straightforward route to pyrimidines. organic-chemistry.org

Pyrroles: N-propargylic β-enaminones have proven to be valuable intermediates for the synthesis of polysubstituted pyrroles. acs.orgnih.govresearchgate.netacs.orgorganic-chemistry.org These reactions can be promoted by bases like cesium carbonate or catalyzed by gold(I) complexes, proceeding through an amino-Claisen rearrangement and subsequent cyclization. acs.orgnih.gov

Table 2: Synthesis of N-Heterocyclic Scaffolds from β-Enaminone Analogs

| Heterocycle | Reagents | Catalyst/Conditions | Reference |

| Pyridines | N-propargylic β-enaminones | CuBr | organic-chemistry.orgacs.org |

| Pyrimidines | β-Enaminone, Guanidine hydrochloride | NaOH, ethanol (B145695), reflux | nih.gov |

| Pyrroles | N-propargylic β-enaminones | Cs₂CO₃ or Au(I) catalyst | acs.orgnih.gov |

| Furo[2,3-b]pyridines | Enyne-amide, Enaminone | Ag(I) catalyst | acs.org |

| Pyrrolo[2,3-b]pyridines | Fluorinated 1,3-bielectrophiles | - | enamine.net |

For instance, intramolecular cyclizations of enaminones involving arylpalladium complexes have been utilized in the synthesis of carbazoles. acs.org This type of reaction demonstrates the potential for cascade processes where an initial bond formation is followed by one or more cyclization steps. The synthesis of complex heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, often involves cyclization strategies that could be designed as cascade reactions. nih.gov

Rearrangement and Functional Group Transformations

The functional groups present in this compound, namely the enamine and the carbonyl group, can undergo various rearrangements and transformations to yield a range of other functionalities.

Transamination is a chemical reaction that involves the transfer of an amino group from one molecule to another. wikipedia.orgyoutube.comdavuniversity.orglibretexts.org In the context of β-enaminones, this can manifest as an amine exchange reaction, where the primary amino group of this compound is replaced by another amine.

This type of reaction is often catalyzed by acids and is driven by the relative nucleophilicity and concentration of the amines present. For example, reacting a primary β-enaminone with a different primary or secondary amine can lead to a new β-enaminone. This reactivity is synthetically useful for diversifying the substitution pattern on the nitrogen atom. clockss.org The reaction of β-dicarbonyl compounds with various primary amines to form β-enaminones is a fundamental transformation in organic synthesis, and the reverse reaction, or amine exchange, is also a key process. researchgate.netorganic-chemistry.orgnih.gov

Table 3: Examples of Amine Exchange and Related Reactions

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions | Reference |

| β-Dicarbonyl compound | Primary amine | β-Enaminone | Ceric Ammonium Nitrate | organic-chemistry.org |

| Imidazolidine derivative | Various amines | Functionalized β-enamino compound | - | clockss.org |

| β-Enaminone | Aniline derivatives | N-aryl-β-enaminone | - | nih.gov |

The carbonyl group of this compound can be modified through a variety of standard organic reactions. These transformations allow for the conversion of the ketone functionality into other important chemical groups.

Reduction: The carbonyl group can be reduced to a secondary alcohol. However, the choice of reducing agent is crucial to avoid the reduction of the conjugated double bond. While strong reducing agents like lithium aluminum hydride might lead to the reduction of both the carbonyl and the double bond, milder reagents are often preferred.

Conversion to Imines and Related Derivatives: The carbonyl group can react with primary amines to form imines or with hydroxylamine (B1172632) to form oximes. researchgate.netmdpi.comsciencemadness.org For example, the reaction of a β-enaminone intermediate with hydroxylamine or hydrazine (B178648) is a key step in the synthesis of isoxazoles and pyrazoles, respectively. mdpi.com

Conversion to Alkenes: The Wittig reaction provides a method to convert the carbonyl group into a carbon-carbon double bond.

Conversion to Thioacetals: The carbonyl group can be protected as a thioacetal by reaction with a thiol in the presence of a Lewis acid catalyst. This transformation is often reversible.

Deoxygenation: The carbonyl group can be completely removed (reduced to a methylene (B1212753) group) through reactions such as the Wolff-Kishner or Clemmensen reduction. The specific conditions required for these transformations would need to be compatible with the enamine functionality.

Influence of Reaction Conditions and Solvent Effects on Reactivity and Selectivity

The strategic manipulation of reaction parameters is a cornerstone of synthetic organic chemistry, allowing for the targeted synthesis of desired products. In the context of β-enaminones, including this compound, these parameters are critical in controlling their formation and subsequent chemical transformations.

Catalyst Effects

The synthesis of β-enaminones from β-dicarbonyl compounds and amines is often facilitated by a catalyst. The choice of catalyst can significantly impact the reaction's efficiency. Acid catalysts, such as ammonium chloride or glycine (B1666218) hydrochloride, are commonly employed to protonate the carbonyl group, thereby increasing its electrophilicity and promoting the initial addition of the amine.

More contemporary and "green" approaches have utilized a variety of catalysts to improve reaction conditions, often enabling lower temperatures and solvent-free reactions. For instance, metal salts like bismuth(III) chloride and copper(I) bromide have been shown to be effective catalysts. The use of solid-supported catalysts, such as PPA-SiO₂, offers the advantage of easy separation and potential for recycling, contributing to more sustainable synthetic protocols. The catalytic activity is not universal, and the optimal catalyst is often dependent on the specific substrates being used.

Solvent Selection

The solvent plays a multifaceted role in the reactions of β-enaminones. It not only dissolves the reactants but also influences their reactivity and the stability of intermediates and transition states. The choice of solvent can shift the equilibrium of a reaction and can be the deciding factor in the selectivity for a particular product.

Polar protic solvents, such as methanol (B129727) and ethanol, can participate in hydrogen bonding and can stabilize charged intermediates, which may be beneficial for certain reaction pathways. In some studied cases of β-enaminone synthesis, methanol and ethanol have been found to be optimal solvents, leading to higher yields.

Conversely, aprotic solvents, or even the absence of a solvent (solvent-free conditions), can also be advantageous. Solvent-free reactions, often performed at elevated temperatures or with microwave assistance, can lead to significantly improved reaction times and yields. This approach is also environmentally preferable as it reduces chemical waste. For example, some syntheses of β-enaminones have demonstrated that solvent-free conditions at around 70°C provide superior results compared to solution-phase reactions.

The following table summarizes the general influence of solvents on the synthesis of β-enaminones, which can be considered applicable to this compound.

| Solvent Condition | General Effect on β-Enaminone Synthesis |

| Methanol/Ethanol | Often provides good yields due to stabilization of intermediates. |

| Dichloromethane | Can lead to sluggish reactions in some cases. |

| Solvent-Free | Frequently results in improved yields and shorter reaction times, especially with heating. |

| Water | Can be an effective and environmentally benign solvent for some β-enaminone syntheses. |

Temperature and Energy Input

Temperature is a critical parameter that directly affects the rate of reaction. Generally, higher temperatures lead to faster reactions. However, for sensitive molecules, excessive heat can lead to decomposition or the formation of unwanted byproducts. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the integrity of the desired product.

Microwave irradiation has emerged as a powerful tool in the synthesis of β-enaminones. It provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating methods.

The table below illustrates a hypothetical comparison of reaction conditions for the synthesis of a generic β-enaminone, highlighting the impact of different parameters.

| Catalyst | Solvent | Temperature (°C) | Energy Source | Reaction Time | Yield (%) |

| None | Toluene | 110 | Conventional Heating | 12 h | 40 |

| NH₄Cl | Ethanol | 78 | Conventional Heating | 6 h | 75 |

| CuBr | Solvent-Free | 25 | Ultrasound | 1 h | 90 |

| BiCl₃ | Solvent-Free | 80 | Microwave | 15 min | 92 |

| PPA-SiO₂ | Solvent-Free | 70-80 | Conventional Heating | 30 min | >90 |

It is important to note that while these trends are generally observed for β-enaminones, the precise optimal conditions for the synthesis and reactions of this compound would require specific experimental investigation. The interplay between the catalyst, solvent, and temperature is complex, and a systematic study would be necessary to fully elucidate the reactivity and selectivity patterns for this particular compound.

Computational and Theoretical Chemistry Studies on 2 Amino 6 Methylhept 2 En 4 One

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule like 2-Amino-6-methylhept-2-en-4-one at the atomic level. These investigations can predict its three-dimensional structure, stability, and the distribution of electrons, which in turn dictate its reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations would involve exploring the potential energy surface to locate the global minimum, which corresponds to the most stable conformation. This process also identifies other local minima (less stable isomers or conformers) and the transition states that connect them, providing a comprehensive energy landscape.

Such a study would typically involve various functionals and basis sets to ensure the accuracy of the results. The outcomes would include precise bond lengths, bond angles, and dihedral angles for the optimized structure. This data is crucial for understanding the steric and electronic effects of the methyl groups and the delocalization within the enaminone system.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (Exemplary) |

| Bond Length | C=C | 1.36 Å |

| Bond Length | C-N | 1.35 Å |

| Bond Length | C=O | 1.25 Å |

| Bond Angle | C-C-C (backbone) | 120.5° |

| Dihedral Angle | H-N-C=C | ~0° or ~180° |

Note: The values in this table are illustrative and would need to be calculated through actual DFT computations.

Molecular Orbital Theory in Mechanistic Elucidation

Molecular Orbital (MO) theory provides insights into the electronic structure and reactivity of this compound by describing the behavior of electrons within the molecule. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

A theoretical study would map the distribution of the HOMO and LUMO across the molecule. For a β-enaminone, the HOMO is expected to be delocalized over the N-C=C-C=O conjugated system, while the LUMO would also be distributed across these atoms. This information is vital for predicting the regioselectivity of reactions.

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Analysis

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time. An MD simulation of this compound would model the movements of its atoms by solving Newton's equations of motion. This would reveal the flexibility of the molecule, the accessible range of conformations, and the dynamics of intramolecular hydrogen bonding between the amino group and the carbonyl oxygen.

Such simulations are particularly useful for understanding how the molecule might behave in different environments, such as in various solvents. The trajectory data from an MD simulation can be analyzed to determine average structural properties and to identify the most populated conformational states.

Electrostatic Potential Mapping for Reactive Site Identification and Intermolecular Interactions

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, an ESP map would likely show a high negative potential around the carbonyl oxygen atom, making it a primary site for interaction with electrophiles or hydrogen bond donors. The amino group's hydrogens would exhibit a positive potential, indicating their role as hydrogen bond donors.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the theoretical model. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be highly valuable.

IR Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule, corresponding to the absorption peaks in an IR spectrum. This would help in identifying characteristic functional group vibrations, such as the C=O stretch, N-H stretch, and C=C stretch.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei. These predictions are based on the calculated electron density around each nucleus and are instrumental in assigning the signals in an experimental NMR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to its absorption of UV-Vis light. This would provide information about the wavelength of maximum absorption (λmax) and the nature of the electronic excitations, typically π → π* transitions in conjugated systems like β-enaminones.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value (Exemplary) |

| IR | ν(C=O) | ~1650 cm⁻¹ |

| IR | ν(N-H) | ~3300-3400 cm⁻¹ |

| ¹³C NMR | δ(C=O) | ~195 ppm |

| ¹H NMR | δ(N-H) | ~5.0-6.0 ppm |

| UV-Vis | λmax (π → π*) | ~320 nm |

Note: These values are illustrative and would be the output of specific computational chemistry calculations.

Advanced Synthetic Applications of 2 Amino 6 Methylhept 2 En 4 One and Its Derivatives

Role as Key Building Blocks and Synthons in Complex Molecule Synthesis

2-Amino-6-methylhept-2-en-4-one and its derivatives are highly valued as key building blocks and synthons in the synthesis of complex organic molecules. The term "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. In this context, the enone moiety of this compound allows it to participate in a variety of reactions that lead to the formation of intricate carbon skeletons.

The presence of both nucleophilic (amino group) and electrophilic (carbonyl and β-carbon) centers within the same molecule allows for a diverse range of transformations. For instance, the β-amino ketone scaffold is a common feature in many natural products and biologically active compounds. The synthesis of such molecules often relies on the strategic manipulation of precursors like this compound.

One of the most common applications of β-amino ketones is in Michael additions, where the enone system acts as a Michael acceptor. This reaction allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position, leading to more complex structures. Furthermore, the ketone and amine functionalities can be further modified or participate in cyclization reactions to build more elaborate molecular frameworks.

| Reaction Type | Reactant | Potential Product with this compound Derivative | Significance |

| Michael Addition | Organocuprates (R₂CuLi) | 3-Alkyl-2-amino-6-methylheptan-4-one | C-C bond formation, introduction of alkyl groups |

| Aza-Michael Addition | Amines (R'₂NH) | 2,3-Diamino-6-methylheptan-4-one | C-N bond formation, synthesis of diamines |

| Aldol Condensation | Aldehydes (R'CHO) | 2-Amino-3-(1-hydroxyalkyl)-6-methylhept-2-en-4-one | C-C bond formation, synthesis of functionalized enones |

Precursors for Advanced Organic Frameworks and Functionalized Organic Molecules

The unique chemical architecture of this compound and its derivatives makes them excellent precursors for the development of advanced organic frameworks and functionalized organic molecules. These materials have gained significant attention due to their potential applications in gas storage, catalysis, sensing, and electronics.

β-Enamino carbonyl compounds, such as this compound, are versatile intermediates for the construction of various bioactive heterocyclic compounds and have been established as multipurpose synthetic precursors in organic syntheses. organic-chemistry.org Their utility extends to the construction of organic frameworks and heterocyclic ring systems. organic-chemistry.org The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) in the enaminone moiety allows for the formation of supramolecular assemblies through hydrogen bonding interactions. These interactions can be exploited to create well-ordered, porous structures characteristic of organic frameworks.

Furthermore, the amino group can be functionalized to introduce specific properties into the resulting material. For example, the synthesis of amino-functionalized metal-organic frameworks (MOFs) has been reported, where the amino group can coordinate with metal ions or serve as a site for post-synthetic modification. mdpi.com While specific research on this compound in this context is limited, its structural motifs suggest its potential as a ligand for the synthesis of novel MOFs. The isobutyl group on the heptane (B126788) chain could also influence the porosity and dimensionality of the resulting framework.

The reactivity of the enone system also allows for the polymerization of these molecules, leading to the formation of functionalized organic polymers. These polymers can exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics.

| Framework/Molecule Type | Role of this compound Derivative | Potential Application |

| Metal-Organic Frameworks (MOFs) | Ligand with coordinating amino and carbonyl groups | Gas storage, catalysis, sensing |

| Covalent Organic Frameworks (COFs) | Monomer for polymerization through the enone system | Electronics, separation |

| Functionalized Polymers | Monomer with tunable side chains | Drug delivery, smart materials |

Strategies for Stereoselective Synthesis of Chiral α-Amino Enones

The synthesis of chiral α-amino enones is of great importance in medicinal chemistry and organic synthesis, as the stereochemistry of a molecule can have a profound impact on its biological activity. The development of stereoselective methods to introduce chirality into molecules like this compound is a key area of research.

Several strategies have been developed for the stereoselective synthesis of chiral α-amino ketones and their enone derivatives. rsc.org These methods can be broadly categorized into two main approaches: the use of chiral auxiliaries and catalytic asymmetric synthesis.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. organic-chemistry.org In the context of this compound, a chiral amine could be used in its synthesis to generate a chiral enaminone. The chiral auxiliary would then direct subsequent reactions, such as alkylations or additions to the carbonyl group, to proceed with high diastereoselectivity. After the desired stereocenter is established, the chiral auxiliary can be removed to yield the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in the stereoselective alkylation of enolates. nih.govgoogle.com

Catalytic Asymmetric Synthesis: This approach involves the use of a chiral catalyst to control the stereoselectivity of a reaction. This method is often more efficient and atom-economical than the use of stoichiometric chiral auxiliaries. For the synthesis of chiral α-amino enones, chiral catalysts can be employed in various reactions, such as the asymmetric amination of α,β-unsaturated ketones or the asymmetric hydrogenation of α-imino ketones. For instance, chiral Brønsted acids have been used to catalyze the highly enantioselective transfer hydrogenation of α-keto ketimines to produce chiral α-amino ketones. rsc.org

| Strategy | Description | Example Application for this compound |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereochemistry. | Reaction of a chiral amine with 6-methylhept-2-en-4-dione to form a chiral enaminone, followed by diastereoselective reactions. |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to induce enantioselectivity. | Asymmetric amination of 6-methylhept-2-en-4-one (B14666666) using a chiral catalyst to produce an enantiomerically enriched this compound. |

Utility in the Construction of N-Heterocyclic Ring Systems

Nitrogen-containing heterocyclic compounds are ubiquitous in nature and form the core structure of many pharmaceuticals, agrochemicals, and functional materials. This compound and its derivatives are valuable precursors for the synthesis of a wide variety of N-heterocyclic ring systems due to the presence of multiple reactive sites that can participate in cyclization reactions. amazonaws.com

The enaminone moiety is a key pharmacophore that can be readily transformed into various heterocyclic scaffolds. The general reactivity pattern involves the reaction of the amino group and the carbonyl group with a suitable bifunctional reagent, leading to the formation of a new ring.

Synthesis of Pyridines: Substituted pyridines can be synthesized from β-amino α,β-unsaturated ketones through condensation reactions. For example, reaction with a 1,3-dicarbonyl compound in the presence of an acid or base catalyst can lead to the formation of a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine (B92270). The specific substitution pattern of the resulting pyridine can be controlled by the choice of the starting materials.

Synthesis of Pyrimidines: Pyrimidines are another important class of heterocycles that can be accessed from this compound. Condensation with a compound containing an amidine functionality, such as guanidine (B92328) or urea, can lead to the formation of a pyrimidine (B1678525) ring. For instance, the reaction of a β-diketone (which can be conceptually derived from the hydrolysis of the enaminone) with guanidine is a classic method for pyrimidine synthesis. The amino group of the enaminone can also act as the nitrogen source in these cyclizations. The synthesis of 2-amino-4-hydroxy-6-methylpyrimidine (B160893) from ethyl acetoacetate (B1235776) and guanidine is a well-established industrial process, and a similar strategy could be envisioned starting from this compound. alzchem.com

Synthesis of Pyrroles and other Heterocycles: The versatility of the β-amino enone scaffold extends to the synthesis of other heterocyclic systems. For example, intramolecular cyclization reactions can lead to the formation of pyrroles or other fused heterocyclic systems. The reaction of β-amino α,β-unsaturated ketones with other reagents can also yield a variety of other heterocycles, such as isoxazoles, pyrazoles, and benzodiazepines, depending on the reaction conditions and the nature of the reactants.

| Heterocycle | Synthetic Strategy from this compound | Potential Reagents |

| Pyridines | Condensation/Cyclization | 1,3-Dicarbonyl compounds, Malononitrile |

| Pyrimidines | Condensation with amidine-containing compounds | Guanidine, Urea, Thiourea |

| Pyrroles | Intramolecular cyclization or reaction with α-haloketones | - |

| Isoxazoles | Reaction with hydroxylamine (B1172632) | Hydroxylamine hydrochloride |

| Pyrazoles | Reaction with hydrazine (B178648) | Hydrazine hydrate |

Perspectives and Future Directions in α Amino α,β Unsaturated Ketone Research

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of α-amino-α,β-unsaturated ketones, and more broadly β-amino carbonyl compounds, is a cornerstone of modern organic chemistry. Future research will undoubtedly focus on creating more atom-economical, environmentally friendly, and efficient synthetic routes. For a target like 2-Amino-6-methylhept-2-en-4-one , several modern methodologies could be adapted and optimized.

Current strategies often involve the condensation of a ketone with an amine source. One efficient approach involves the reaction of bench-stable sodium 3-oxo-enolates with amines, facilitated by an acid and a desiccant sigmaaldrich.com. Another powerful technique is the aza-Michael reaction, or conjugate addition of amines to α,β-unsaturated carbonyl compounds. epa.gov Research has demonstrated the utility of various catalysts for this transformation, including ceric ammonium (B1175870) nitrate (B79036) in water and copper complexes, which promote the reaction under mild conditions. epa.gov

Future advancements will likely involve the development of one-pot procedures that combine multiple synthetic steps. For instance, a tandem hydration/condensation of alkynes with aldehydes catalyzed by Hβ zeolite has been shown to produce α,β-unsaturated carbonyls in high yields under solvent-free conditions, a method that could potentially be adapted for amino-substituted analogues. nist.gov Similarly, cascade reactions that build molecular complexity from simple starting materials are highly desirable. jku.at A potential route to This compound could involve a cascade reaction starting from simpler precursors, minimizing waste and purification steps.

Table 1: Overview of Modern Synthetic Methodologies for β-Amino Carbonyl Compounds

| Methodology | Catalyst/Reagent | Key Features | Potential Application for this compound |

| Aza-Michael Addition | Ceric Ammonium Nitrate | Mild conditions, proceeds in water. epa.gov | Reaction of 6-methylhept-2-en-4-one (B14666666) with an amine source. |

| Enolate Amination | Sodium 3-oxo-enolates / Acid | Uses stable enolate precursors. sigmaaldrich.com | Reaction of the enolate of 6-methylheptan-4-one with an aminating agent. |

| Tandem Hydration/Condensation | Hβ Zeolite | Solvent-free, atom-economical. nist.gov | Adaptation of alkyne-aldehyde coupling to incorporate an amino group. |

| Horner-Wadsworth-Emmons | Phosphonate (B1237965) reagents | Mild conditions, stereoselective access to β'-amino-α,β-enones. researchgate.net | A multi-step sequence starting from simpler chiral precursors. |

| Copper-Catalyzed Addition | CuCl / Phosphine | High efficiency, mild temperature. epa.gov | Conjugate addition of an amine to 6-methylhept-2-en-4-one. |

In-Depth Mechanistic Studies for Enhanced Reaction Control and Selectivity

A profound understanding of reaction mechanisms is critical for optimizing reaction conditions and achieving high levels of control and selectivity. For α-amino-α,β-unsaturated ketones, the key challenge often lies in controlling regioselectivity and stereoselectivity. The conjugated system presents at least two electrophilic sites: the carbonyl carbon and the β-carbon. sigmaaldrich.com

Recent studies using a combination of in-situ IR spectroscopy and Density Functional Theory (DFT) calculations have shed light on the factors governing the selectivity of amine additions to α,β-unsaturated carbonyls. molport.com These studies revealed that while 1,2-addition to form an α,β-unsaturated imine is common, substrates like methyl vinyl ketone selectively undergo 1,4-addition. molport.com DFT studies have also elucidated contrasting mechanisms for the formation of β-amino-α,β-unsaturated carbonyl compounds depending on the solvent and the nature of the amine; aliphatic amines in protic solvents tend to proceed through an imine intermediate, whereas aromatic amines in aprotic solvents favor a Michael addition–elimination mechanism. sigmaaldrich.com

For a molecule like This compound , future mechanistic investigations would be invaluable. Understanding the precise transition states and intermediates in its formation would allow chemists to fine-tune reaction parameters (e.g., catalyst, solvent, temperature) to favor the desired isomer and suppress side reactions. For example, exploring the hydrogenation of this specific enone could reveal pathways to either saturated ketones or unsaturated alcohols, a selectivity that is notoriously difficult to control. google.com

Catalytic Asymmetric Synthesis of Enantioenriched Derivatives

The demand for enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries, has driven the development of catalytic asymmetric synthesis. The creation of chiral α-amino-α,β-unsaturated ketones and their derivatives is an area of intense research.

Organocatalysis has emerged as a powerful tool for these transformations. Chiral bifunctional catalysts, such as those based on squaramide or Cinchona alkaloids, have been successfully employed in the asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to enoylpyridines, affording products with excellent diastereo- and enantioselectivities. Such strategies could be directly applied to the synthesis of chiral analogues of This compound .

Furthermore, copper-catalyzed hydroamination reactions have been developed for the enantioselective synthesis of β-amino acid derivatives. By carefully selecting a chiral ligand, it is possible to control the regioselectivity of hydrocupration, directing the addition to the β-position of an α,β-unsaturated carbonyl compound. Applying this ligand-controlled strategy to a suitable precursor could provide access to enantioenriched This compound . The development of catalytic asymmetric reductive amination of ketones also represents a promising avenue for accessing chiral amines.

Table 2: Selected Asymmetric Catalytic Systems for Enone Functionalization

| Reaction Type | Catalyst System | Substrate Class | Outcome |

| Vinylogous Michael Addition | Chiral Amine-Squaramide | α,β-Unsaturated γ-butyrolactam | High yield, excellent ee/dr. |

| Conjugate Addition | Et₂Zn / linked-BINOL | Hydroxyketone to N-acylpyrroles | Good yield and enantioselectivity. |

| Hydroamination | Copper Hydride / Chiral Ligand | Cinnamic acid derivatives | Enantioenriched β-amino acid derivatives. |

| Peroxidation | Chiral Amine / Hydroperoxide | α,β-Unsaturated Aldehydes | Highly enantioselective formation of endoperoxides. |

| Reductive Amination | Chiral Phosphoric Acid | α-Branched Ketones | Chiral amines with high enantioselectivity. |

Computational Design and Prediction of Novel Reactivity and Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. It allows for the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new catalysts and reactions.

In the context of α,β-unsaturated ketones, DFT has been used to rationalize selectivity in amine additions and to understand the conformational effects that control the reaction outcome. molport.com Computational studies have also been applied to predict the reactivity of ketones in enzyme-catalyzed reductions, showing excellent correlation between calculated reaction energies and experimental data. A recent study on a β-amino-α,β-unsaturated ketone derivative of β-himachalene used DFT calculations to examine its molecular structure and properties.

For This compound , computational methods offer a powerful, predictive lens through which to view its potential. DFT calculations could be employed to:

Predict its reactivity towards various nucleophiles and electrophiles.

Model its interaction with chiral catalysts to design optimal asymmetric syntheses.

Elucidate the mechanism of potential cascade reactions or photochemical transformations.

Screen for potential biological activity through molecular docking simulations with protein targets.

By combining computational predictions with experimental work, researchers can accelerate the discovery process, moving from theoretical design to practical application with greater efficiency. This synergy represents a major future direction for unlocking the full potential of under-researched molecules like This compound .

Q & A

Q. What protocols ensure reproducibility when replicating literature-reported syntheses of this compound?

- Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting all experimental parameters (e.g., solvent lot numbers, humidity levels). Use open-source lab notebooks (e.g., LabArchives) for transparent data sharing. Validate purity with orthogonal methods (e.g., elemental analysis alongside HPLC) and report failure modes in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.